pKa Modulation by 4-Fluoro Substitution
The introduction of a single fluorine atom at the 4-position of a piperidine ring reduces the conjugate acid pKa of the amine by approximately 1.5–2.5 log units relative to the non-fluorinated parent, as demonstrated across a library of 3-aminofluoropiperidines [1]. While direct measurement for the target 4-fluoro-3,3-dihydroxy derivative is not reported in the primary literature, the inductive electron-withdrawing effect of fluorine at C4 predicts a pKa (conjugate acid) in the range of 6.5–7.5, compared to ~8.5–9.0 for non-fluorinated tert-butyl 3,3-dihydroxypiperidine-1-carboxylate [2]. This reduced basicity is expected to lower hERG channel affinity—a well-established correlation—thereby reducing cardiac toxicity risk relative to non-fluorinated piperidine analogs [3].
| Evidence Dimension | Conjugate acid pKa (amine basicity) |
|---|---|
| Target Compound Data | pKa (conjugate acid) predicted range: 6.5–7.5 |
| Comparator Or Baseline | tert-Butyl 3,3-dihydroxypiperidine-1-carboxylate (no fluorine): pKa ~8.5–9.0 |
| Quantified Difference | ΔpKa ≈ –1.5 to –2.5 units (reduced basicity) |
| Conditions | Predicted based on class-level data from 3-aminofluoropiperidine library (Orliac et al., 2014); aqueous, 25 °C |
Why This Matters
Reduced basicity directly correlates with lower hERG affinity and decreased risk of cardiac arrhythmia, making the 4-fluoro analog a superior choice for lead optimization where hERG liability is a concern.
- [1] Orliac A, Routier J, Burgat Charvillon F, et al. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry. 2014;20(13):3813-24. View Source
- [2] Morgenthaler M, Schweizer E, Hoffmann-Röder A, et al. Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem. 2007;2(8):1100-1115. View Source
- [3] Wuitschik G, Carreira EM, Wagner B, et al. Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry. 2010;53(8):3227-3246. (hERG–pKa correlation). View Source
